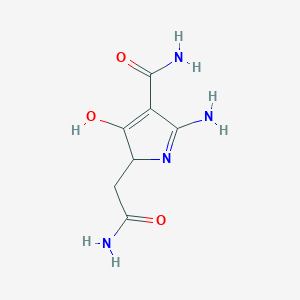![molecular formula C13H22O2 B13164194 2-{Spiro[4.5]decan-8-yl}propanoic acid](/img/structure/B13164194.png)
2-{Spiro[4.5]decan-8-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Spiro[4.5]decan-8-yl}propanoic acid is an organic compound with the molecular formula C13H22O2. It features a unique spiro structure, which consists of two rings sharing a single atom. This compound is characterized by its carboxylic acid functional group and a spirocyclic decane moiety, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Spiro[4.5]decan-8-yl}propanoic acid typically involves the reaction of spirocyclic intermediates with propanoic acid derivatives. One common method includes the use of spiro[4.5]decan-8-one as a starting material, which undergoes a series of reactions including alkylation, reduction, and carboxylation to yield the desired product. The reaction conditions often involve the use of strong bases, reducing agents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{Spiro[4.5]decan-8-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-{Spiro[4.5]decan-8-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{Spiro[4.5]decan-8-yl}propanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The spirocyclic structure may also play a role in modulating the compound’s binding affinity and selectivity for different targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{Spiro[4.5]decan-8-yl}acetic acid: Similar in structure but with an acetic acid group instead of a propanoic acid group.
Spiro[4.5]decan-8-one: A precursor in the synthesis of 2-{Spiro[4.5]decan-8-yl}propanoic acid.
Spiro[4.5]decan-8-ylamine: Contains an amine group instead of a carboxylic acid group.
Uniqueness
This compound stands out due to its specific combination of a spirocyclic structure and a propanoic acid group. This unique configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H22O2 |
|---|---|
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
2-spiro[4.5]decan-8-ylpropanoic acid |
InChI |
InChI=1S/C13H22O2/c1-10(12(14)15)11-4-8-13(9-5-11)6-2-3-7-13/h10-11H,2-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
QZOGHQDZFXICSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC2(CCCC2)CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


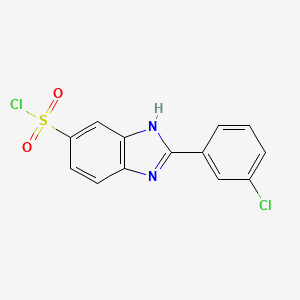
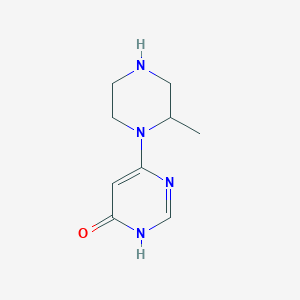
![9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13164116.png)
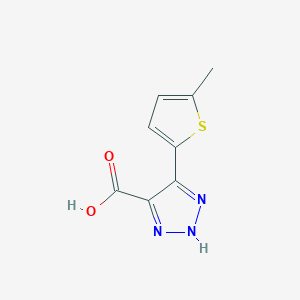
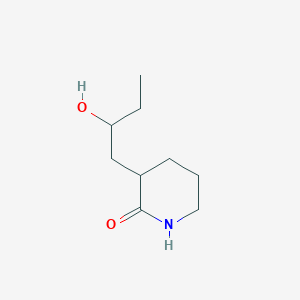
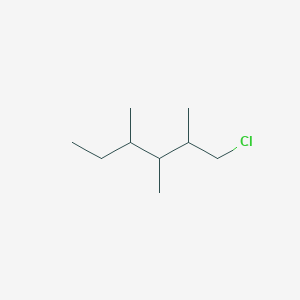
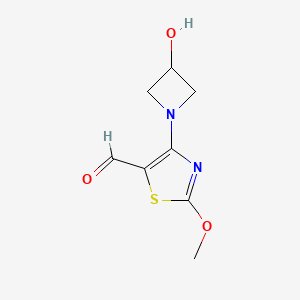
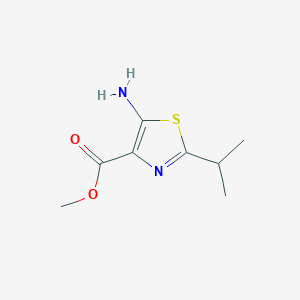
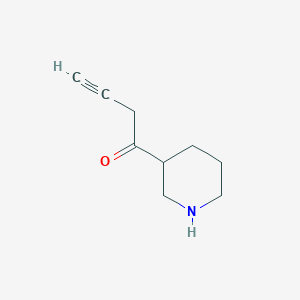
![1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one](/img/structure/B13164174.png)
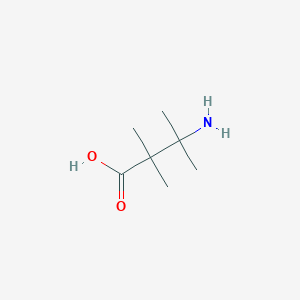
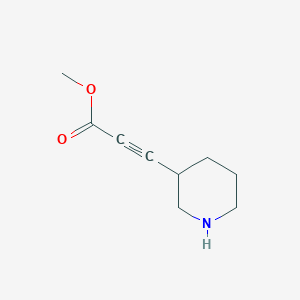
![3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164196.png)
